molecular formula C7H11N3S B15223570 2-Isopropylthiazole-5-carboximidamide

2-Isopropylthiazole-5-carboximidamide

Cat. No.: B15223570
M. Wt: 169.25 g/mol
InChI Key: YDEULWCWXXTXFK-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-5-carboximidamide is a heterocyclic compound containing a thiazole ring substituted with an isopropyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylthiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropylthiazole-5-carboxylic acid with reagents such as thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the carboximidamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylthiazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the isopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Isopropylthiazole-5-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropylthiazole-5-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropylthiazole-5-carboxylic acid
  • 2-Isopropylthiazole-5-carboxamide
  • 2-Isopropylthiazole-5-carboxylate

Uniqueness

2-Isopropylthiazole-5-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-propan-2-yl-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C7H11N3S/c1-4(2)7-10-3-5(11-7)6(8)9/h3-4H,1-2H3,(H3,8,9)

InChI Key

YDEULWCWXXTXFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)C(=N)N

Origin of Product

United States

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